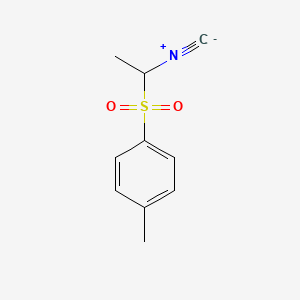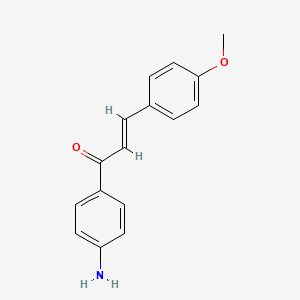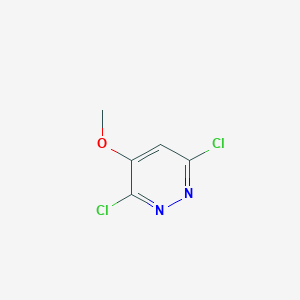
1-Methyl-1-tosylmethylisocyanide
Descripción general
Descripción
It is a valuable synthetic reagent in organic chemistry due to its versatility in forming various heterocyclic compounds. The compound has the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol.
Métodos De Preparación
1-Methyl-1-tosylmethylisocyanide can be synthesized through several methods. One common method involves the reaction of N-tosylmethylformamide with dimethylchloroethane in the presence of anhydrous ether and acetonitrile . Another method involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is considered more environmentally friendly and efficient, offering high yields and minimal reaction waste.
Análisis De Reacciones Químicas
1-Methyl-1-tosylmethylisocyanide undergoes various types of chemical reactions, including:
Nucleophilic Attack: The compound can react with nucleophiles to form various products.
Electrophilic Addition: It can participate in electrophilic addition reactions.
Imidoylation Reactions: These reactions involve the formation of imidoyl derivatives.
Oxidation: The compound can be oxidized under specific conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions are often heterocyclic compounds such as oxazoles, thiazoles, imidazoles, and pyrroles .
Aplicaciones Científicas De Investigación
1-Methyl-1-tosylmethylisocyanide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-tosylmethylisocyanide involves its ability to act as both a nucleophile and an electrophile. The compound’s isocyano group can participate in various chemical reactions, forming stable intermediates and products. The sulfonyl group enhances the compound’s reactivity by increasing the acidity of the α-carbon atom, facilitating various chemical transformations .
Comparación Con Compuestos Similares
1-Methyl-1-tosylmethylisocyanide is unique due to its sulfonyl-substituted structure, which imparts distinct reactivity compared to other isocyanides. Similar compounds include:
Toluenesulfonylmethyl isocyanide (TOSMIC): This compound is closely related and exhibits similar reactivity, but with slight differences in its chemical behavior.
Methyl isocyanide: A simpler isocyanide that lacks the sulfonyl group, resulting in different reactivity and applications.
This compound stands out due to its enhanced reactivity and versatility in forming a wide range of heterocyclic compounds, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUPILQFWOEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453453 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-80-9 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)


![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)


